molecular formula C17H19ClN2OS B195716 Chlorpromazine sulfoxide CAS No. 969-99-3

Chlorpromazine sulfoxide

Cat. No. B195716
CAS RN: 969-99-3
M. Wt: 334.9 g/mol
InChI Key: QEPPAOXKZOTMPM-JOCHJYFZSA-N
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Description

Chlorpromazine Sulfoxide is a derivative of Chlorpromazine Hydrochloride . It is a dopamine antagonist of the typical antipsychotic class of medications possessing additional antiadrenergic, antiserotonergic, anticholinergic, and antihistaminergic properties used for schizophrenia treatment . It is also used in adults to treat nausea and vomiting, anxiety before surgery, chronic hiccups, acute intermittent porphyria, and symptoms of tetanus .


Molecular Structure Analysis

The molecular structure of Chlorpromazine Sulfoxide is C17H19ClN2OS . The sulfoxide metabolite of chlorpromazine had a different conformation of the side chain. A boat axial conformation of the sulfoxy group was found for both metabolites .


Chemical Reactions Analysis

Chlorpromazine Sulfoxide is produced throughout the photolytic and photocatalytic conversions of chlorpromazine under aerobic conditions . The sulfoxide derivative of chlorpromazine does not appreciably bind to calmodulin and also fails to enhance the inward current .


Physical And Chemical Properties Analysis

The physical and chemical properties of Chlorpromazine Sulfoxide can be found in various databases. For instance, PubChem provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .

Scientific Research Applications

  • Mechanism and Metabolic Pathways : Chlorpromazine undergoes various metabolic pathways, including sulfoxidation to form chlorpromazine sulfoxide. This process has been studied in different pH conditions, revealing insights into the mechanisms of its oxidation and formation of the sulfoxide metabolite (Zhang et al., 2014).

  • Biological Effects : Studies have explored the effects of chlorpromazine sulfoxide on biological membranes, such as human erythrocytes, where it exhibited different properties compared to chlorpromazine, correlating with its clinical potency (Freeman & Spirtes, 1963).

  • Surface Activity : Research on the surface activity of chlorpromazine sulfoxide has shown interactions with monomolecular films that simulate biological membranes. Chlorpromazine displayed higher surface activity than its sulfoxide (Zografi & Auslander, 1965).

  • Sulfoxidation Inhibition : An endogenous plasma protein factor has been found to inhibit blood-catalyzed chlorpromazine sulfoxidation, shedding light on the regulation of phenothiazine metabolism (Traficante et al., 1979).

  • Vascular Responses : Chlorpromazine sulfoxide has been studied for its effects on vascular responses, showing different activities compared to chlorpromazine in various biological models (Martin et al., 1960).

  • Metabolic Pathways Comparison : The sulfoxidation pathways of chlorpromazine have been compared with other drugs, revealing differences in the formation of pharmacologically active or inactive metabolites (Traficante et al., 1979).

  • Plasma Concentrations and Side Effects : Studies have correlated physiological parameters with plasma concentrations of chlorpromazine and its metabolites, including chlorpromazine sulfoxide, to understand their effects on the body (Chetty et al., 1999).

  • Phototoxicity : The phototoxicity of chlorpromazine metabolites, including chlorpromazine sulfoxide, has been examined using the mouse tail technique (Ljunggren & Möller, 1977).

  • Effects on Isolated Rat Atria : The impact of chlorpromazine and its sulfoxide on isolated rat atria has been studied, showing different levels of cardio-depressive effects (Dahl & Refsum, 1976).

  • Alteration of Plasma Membrane Fluidity and ATPase Activity : Chlorpromazine and its metabolites, including chlorpromazine sulfoxide, have been shown to affect liver plasma membrane ATPase activity and membrane fluidity, which are important for normal bile formation (Keeffe et al., 1980).

Safety And Hazards

Chlorpromazine Sulfoxide should be handled in a well-ventilated place. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Chlorpromazine Sulfoxide is primarily used to treat psychiatric disorders such as schizophrenia, but it has other indications . Future research may focus on its other potential uses and its long-term effects. It’s also important to note that the conversion of chlorpromazine under photocatalytic conditions as well as photolytic conditions upon both UV (A) (365 nm) and visible (455 nm) light irradiation was investigated .

properties

IUPAC Name

3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPPAOXKZOTMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871817
Record name 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorpromazine sulfoxide

CAS RN

969-99-3
Record name Chlorpromazine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=969-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Opromazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opromazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPROMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016U10PN9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
932
Citations
SA Schoonderwoerd… - Photochemistry and …, 1988 - Wiley Online Library
… Chlorpromazine sulfoxide reaches its maximum concentration earlier than CPZ, but over a period of 10 h the total amount of CPZSO that reaches these tissues is comparable to that of …
Number of citations: 22 onlinelibrary.wiley.com
G Zografi, DE Auslander - Journal of Pharmaceutical Sciences, 1965 - Elsevier
The surface activity of chlorpromazine and its sulfoxide has been investigated at interfaces covered with insoluble monomolecular films which simulate the oriented structure of …
Number of citations: 61 www.sciencedirect.com
GR Buettner, AG Motten, RD Hall… - Photochemistry and …, 1986 - Wiley Online Library
… Abstract-Using the spin-trapping technique we have investigated the photolysis of chlorpromazine sulfoxide and promazine sulfoxide. Photolysis of these sulfoxides in aqueous solution …
Number of citations: 51 onlinelibrary.wiley.com
C Korczak-Fabierkiewicz, DW Robinson… - … of Chromatography A, 1967 - Elsevier
… The method employed was as follows: I ml of 8 N EICl was added to IOO ,ug of chlorpromazine sulfoxide in aqueous solution in an evaporating dish. On standing, a deep red colour …
Number of citations: 5 www.sciencedirect.com
H Kano, M Fujimoto - Pharmaceutical bulletin, 1957 - jstage.jst.go.jp
… vivo and the elimination in urine of chlorpromazine sulfoxide after chlorpromazine administration.” … (VJIa), but the yield of the free bases of chlorpromazine sulfoxide (V) and sulfone (X) …
Number of citations: 8 www.jstage.jst.go.jp
JD Davidson, LL Terry, A Sjoerdsma, WM King - Journal of Pharmacology …, 1957 - ASPET
ACTION AN1) METABOLISM O1i CHLORPROMAZINE It has been shown (Salzman and Brodie, 1956) that oxidation to th sulfoxide is a major Page 1 ACTION AN1) METABOLISM O1i …
Number of citations: 41 jpet.aspetjournals.org
M Chetty, VL Pillay, SV Moodley, R Miller - European …, 1996 - Elsevier
… -N-oxide and Nor 2 chlorpromazine sulfoxide. A good correlation was seen between CPZ (P=0.036), 7-hydroxychlorpromazine (P=0.004), chlorpromazine sulfoxide (P=0.002) and …
Number of citations: 17 www.sciencedirect.com
NC Moran, WM Butler - Journal of Pharmacology and Experimental …, 1956 - ASPET
Chlorpromazine sulfoxide, a major metabolite of chlorpromazine, has been found to have vasomotor and central nervous system actions similar to those of chlorpromazine. In dogs …
Number of citations: 41 jpet.aspetjournals.org
A Arimi, R Dillert, G Dräger, DW Bahnemann - Catalysts, 2019 - mdpi.com
… The main metabolite in photolytic transformation of chlorpromazine, namely, chlorpromazine sulfoxide (named in this work as SFX) is obtained by the direct reaction of chlorpromazine …
Number of citations: 10 www.mdpi.com
SG Dahl, H Refsum - European Journal of Pharmacology, 1976 - Elsevier
… sulfoxide produced a dose-dependent decrease in the work index of spontaneously beating atria and in the contractile force of electrically driven atria, while chlorpromazine sulfoxide …
Number of citations: 30 www.sciencedirect.com

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